7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine
Description
7-Methyl-3H-(1,2,3)triazolo[4,5-b]pyridine is a nitrogen-rich heterocyclic compound characterized by a fused triazole and pyridine ring system with a methyl substituent at the 7-position. Its molecular formula is C₆H₆N₄ (extrapolated from the unsubstituted parent compound C₅H₄N₄ in ). This compound belongs to the broader class of triazolopyridines, which are notable for their diverse pharmacological activities, including anti-inflammatory, hypoglycemic, and antiviral properties .
Triazolopyridines derive their bioactivity from their ability to mimic purine bases, enabling interactions with enzymes and receptors.
Properties
IUPAC Name |
7-methyl-2H-triazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-2-3-7-6-5(4)8-10-9-6/h2-3H,1H3,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEXTMKTSLGGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NNN=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181981 | |
| Record name | 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-19-0 | |
| Record name | 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027582190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC370393 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-METHYL-3H-(1,2,3)TRIAZOLO(4,5-B)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FX4AMZ7I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate then undergoes cyclization with sodium azide to yield the desired triazolopyridine compound.
Industrial Production Methods
In an industrial setting, the production of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazolopyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alkyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures and participate in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of triazolopyridines are highly dependent on substituent type and position. Key comparisons include:
Table 1: Substituent Effects on Triazolopyridine Derivatives
Key Observations :
- Substituent Position : The 7-methyl group in triazolo[4,5-b]pyridine may reduce steric hindrance compared to bulkier substituents (e.g., 3,4,5-trimethoxyphenyl), which were shown to diminish binding to HSV-1 glycoprotein D .
- Ring Fusion : Triazolo[4,5-b]pyridine derivatives exhibit superior target affinity (e.g., antiviral activity) compared to triazolo-naphthyridines, likely due to reduced conformational flexibility .
Critical Comparison :
- Chlorinated analogs (e.g., 7-chloro derivatives) require harsher conditions (e.g., POCl₃) for introduction of halogens, whereas methyl groups can be incorporated via milder methylene compound reactions .
Antiviral Activity:
- Triazolo[4,5-b]pyridines show promise as HSV-1 inhibitors by targeting glycoprotein D (gD). Derivatives with p-hydroxymethylphenyl groups at C-6 exhibit enhanced binding (G-scores: −8.5 to −9.0) compared to naphthyridine-based analogs (G-scores: −7.0 to −7.5) .
Anticancer and Antiproliferative Effects:
- Triazolopyridines substituted with methyl groups (e.g., 5-methyl-1H-benzotriazole) demonstrate moderate antiproliferative activity against cancer cell lines. However, steric bulk from substituents like chlorine can reduce efficacy .
Neuropharmacology:
- While [1,2,4]triazolo[4,3-a]pyridines (e.g., Trazodone) are established antidepressants, [1,2,3]triazolo[4,5-b]pyridines remain understudied in this context. Methylation at C-7 could modulate serotonin receptor interactions .
Biological Activity
7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available data on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine is . Its structure features a triazole ring fused with a pyridine ring and a methyl group at the 7-position. This specific arrangement influences its electronic properties and biological interactions.
Research indicates that 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine primarily acts as an inhibitor of several key kinases involved in cancer progression:
- c-Met : This receptor tyrosine kinase is implicated in cell proliferation and survival. Overactivation of c-Met is linked to various cancers.
- VEGFR2 : The vascular endothelial growth factor receptor 2 is crucial for angiogenesis. Inhibition of VEGFR2 can prevent tumor vascularization.
Antitumor Activity
Studies have shown that derivatives of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MDA-MB-231 Breast Cancer Cells : Treatment with this compound resulted in decreased cell viability and increased apoptosis rates.
Antimicrobial Properties
The compound also demonstrates potential antimicrobial activity. Research highlights its efficacy against certain bacterial strains, suggesting its application in treating infections.
Data Tables
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine | Triazolopyridine | Methyl substitution at position 7 | Inhibits c-Met and VEGFR2; induces apoptosis in cancer cells |
| Derivative A (e.g., 7-Nitro variant) | Triazolopyridine | Nitro group at position 7 | Varies significantly in biological activity |
| Derivative B (e.g., Thieno[2,3-b]pyridine) | Thienopyridine | Different fusion pattern | Different activity profile compared to triazolo variant |
Cytotoxicity in Cancer Cells
A study focusing on the cytotoxic effects of 7-Methyl-3H-(1,2,3)triazolo(4,5-b)pyridine on the MDA-MB-231 breast cancer cell line demonstrated a notable decrease in cell viability. The compound was shown to induce apoptosis through the activation of intrinsic pathways.
Antimicrobial Activity
Another research effort investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
